molecular formula C13H15ClN2O4 B13389656 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride

Cat. No.: B13389656
M. Wt: 298.72 g/mol
InChI Key: RUMJTWWLPLESCZ-UHFFFAOYSA-N
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Description

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride is a compound that belongs to the class of coumarin derivatives. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages . The compound is notable for its potential biological and pharmaceutical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride typically involves the conversion of 7-amino-4-methylcoumarin to its diazonium salt, followed by reaction with 3-chloropentane-2,4-dione. This process affords N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-oxopropanehydrazonoyl chloride . The reaction conditions often involve the use of dry acetone and anhydrous potassium carbonate at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimizations for yield and purity. The use of green solvents and catalysts is also considered to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the molecule.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by inhibiting key enzymes and signaling pathways involved in disease processes. For example, it may inhibit DNA gyrase, an enzyme critical for bacterial DNA replication, thereby exhibiting antimicrobial activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride is unique due to its specific structural features and the presence of both amino and hydroxy functional groups. These features contribute to its diverse chemical reactivity and potential biological activities, distinguishing it from other coumarin derivatives .

Properties

Molecular Formula

C13H15ClN2O4

Molecular Weight

298.72 g/mol

IUPAC Name

2-amino-3-hydroxy-N-(4-methyl-2-oxochromen-7-yl)propanamide;hydrochloride

InChI

InChI=1S/C13H14N2O4.ClH/c1-7-4-12(17)19-11-5-8(2-3-9(7)11)15-13(18)10(14)6-16;/h2-5,10,16H,6,14H2,1H3,(H,15,18);1H

InChI Key

RUMJTWWLPLESCZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CO)N.Cl

Origin of Product

United States

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